2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid
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Overview
Description
2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a benzoic acid moiety, and a hydroxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-Hydroxyphenylthiol: This can be achieved by the reduction of 4-hydroxybenzenesulfonyl chloride using a reducing agent such as sodium borohydride.
Formation of 2-(4-Hydroxyphenyl)sulfanylacetyl chloride: This intermediate is synthesized by reacting 4-hydroxyphenylthiol with chloroacetyl chloride in the presence of a base like triethylamine.
Coupling with Piperidine: The 2-(4-hydroxyphenyl)sulfanylacetyl chloride is then reacted with piperidine to form the piperidinyl intermediate.
Final Coupling with Benzoic Acid: The piperidinyl intermediate is coupled with benzoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperidine ring can enhance its binding affinity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- Piperidinyl benzoic acid derivatives
- Thioacetyl compounds
Uniqueness
2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-[2-(4-hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c22-15-5-7-16(8-6-15)26-13-19(23)21-11-9-14(10-12-21)17-3-1-2-4-18(17)20(24)25/h1-8,14,22H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHFOFPARJAZEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2C(=O)O)C(=O)CSC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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